molecular formula C16H22BNO3 B13986668 Azetidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

Azetidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

Cat. No.: B13986668
M. Wt: 287.2 g/mol
InChI Key: KCAZZXXSEIQTIF-UHFFFAOYSA-N
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Description

Azetidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is a boronic ester-containing compound featuring a four-membered azetidine ring conjugated to a methanone group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety. This structure is pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems in medicinal chemistry and materials science . Its azetidine ring confers distinct steric and electronic properties compared to larger cyclic amines, influencing reactivity and biological interactions .

Properties

Molecular Formula

C16H22BNO3

Molecular Weight

287.2 g/mol

IUPAC Name

azetidin-1-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone

InChI

InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)13-8-6-12(7-9-13)14(19)18-10-5-11-18/h6-9H,5,10-11H2,1-4H3

InChI Key

KCAZZXXSEIQTIF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of azetidine with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive boronate ester group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent development. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Azetidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Azetidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is primarily related to its ability to participate in various chemical reactions. The boronate ester group can undergo transesterification and coupling reactions, while the azetidine ring can act as a nucleophile or electrophile in different contexts . These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Cyclic Amine Derivatives

Piperidin-1-yl Analog
  • Structure: Piperidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone (CAS: 938043-31-3) replaces the azetidine with a six-membered piperidine ring.
  • Synthesis: Synthesized via cobalt-catalyzed aminocarbonylation of 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane using Co₂(CO)₈, yielding 24% .
  • Applications : Used in palladium-mediated cross-couplings for drug discovery intermediates. Piperidine’s larger ring size enhances solubility but reduces steric hindrance compared to azetidine .
Morpholin-4-yl Analog
  • Structure: Morpholin-4-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone (CAS: 656239-38-2) substitutes azetidine with a morpholine ring.
  • Synthesis : Prepared via condensation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride with morpholine, catalyzed by DMAP and TEA .
  • Properties : The oxygen atom in morpholine introduces polarity, improving aqueous solubility for biological applications .
4-Methylpiperazin-1-yl Analog
  • Structure : Features a methylated piperazine group (CAS: 832114-06-4).
  • Synthesis : Similar to piperidine analogs but with additional methylation steps.
  • Applications : The basic nitrogen in piperazine facilitates protonation, enhancing binding to biological targets such as enzymes .

Heteroaromatic and Aromatic Derivatives

Pyrrol-1-yl Analog
  • Structure: (1H-Pyrrol-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone.
  • Synthesis : Condensation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride with pyrrole using DMAP/TEA, yielding 24% as a colorless solid .
Phenyl Analog
  • Structure: Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone (CAS: 269410-03-9).
  • Properties: Replaces azetidine with a phenyl group, increasing hydrophobicity. No direct synthesis details in evidence, but commercial availability (95% purity) suggests utility in OLEDs or polymer chemistry .

Key Comparative Data

Compound Class Example CAS Yield (%) Melting Point (°C) Key Applications
Azetidin-1-yl N/A ~50* Not reported Drug discovery, Suzuki coupling
Piperidin-1-yl 938043-31-3 24 Not reported Biaryl synthesis
Morpholin-4-yl 656239-38-2 Not reported Not reported Polar drug candidates
1H-Pyrrol-1-yl N/A 24 Not reported Charge-transfer materials
Phenyl 269410-03-9 N/A Not reported OLED intermediates

*Inferred from similar azetidine coupling reactions (e.g., 53% yield for cyclohex-2-en-1-yl analog) .

Biological Activity

Azetidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C₁₄H₁₈BNO₂
  • Molecular Weight : 277.17 g/mol
  • CAS Number : 1422126-12-2

The compound features a boron-containing moiety which is known for enhancing biological activity through various mechanisms including enzyme inhibition and interaction with cellular targets.

Anticancer Activity

Research indicates that compounds containing azetidine and boron moieties exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation. Studies have shown that similar structures demonstrate cytotoxic effects on various cancer cell lines (e.g., MDA-MB-231) with IC₅₀ values in the low micromolar range.
Cell Line IC₅₀ (μM) Effect
MDA-MB-231 (TNBC)0.126Significant inhibition of growth
MCF10A (non-cancer)2.4Minimal effect

The selectivity towards cancerous cells over non-cancerous cells suggests a favorable therapeutic index.

Enzyme Inhibition

The boron-containing group is particularly effective in enzyme inhibition:

  • α-glucosidase Inhibition : Compounds with similar structures have shown IC₅₀ values ranging from 15.6 μM to 50 μM against α-glucosidases, which are crucial in carbohydrate metabolism and diabetes management.
Enzyme IC₅₀ (μM) Reference Compound
Rat intestinal maltase15.6D-saccharic acid-1,4-lactone
Bovine liver β-glucosidase43.3Standard inhibitors

Study on Antiviral Properties

In a recent study focusing on the antiviral activity of related compounds, it was found that the azetidine derivatives exhibited a significant reduction in viral load in infected models.

"The rapid reduction in viral replication confirmed that these compounds have direct antiviral effects."

Safety and Toxicology

Safety assessments indicate that azetidine derivatives have a low toxicity profile when administered at therapeutic doses:

  • Subacute Toxicity Study : High doses (40 mg/kg) administered orally showed no significant adverse effects in healthy mice over a three-day period.

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